Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate
Overview
Description
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique reactivity and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate typically involves the reaction of (Z)-2-bromo-3-methylbut-1-ene with a boron trifluoride etherate complex in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently employed as bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include various substituted alkenes, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium (Z)-2-bromo-3-methylbut-1-enylboronic acid
- Potassium (Z)-2-bromo-3-methylbut-1-enylboronate esters
- Potassium (Z)-2-bromo-3-methylbut-1-enylboronic acid pinacol ester
Uniqueness
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron compounds. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, offering higher yields and selectivity under milder conditions.
Properties
IUPAC Name |
potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBANXFWDXPRDFR-FBZPGIPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C(C)C)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BBrF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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